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molecular formula C11H12BrN5O B8389354 4-[4-(4-Bromo-imidazol-1-yl)-pyrimidin-2-yl]-morpholine

4-[4-(4-Bromo-imidazol-1-yl)-pyrimidin-2-yl]-morpholine

Cat. No. B8389354
M. Wt: 310.15 g/mol
InChI Key: OGNUWGFUUCMBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a cooled (0° C.) solution of morpholine (0.256 g, 2.94 mmol) in anhydrouse DMF (5 ml) was added NaH (0.117 g, 2.94 mmol, 60% disp' in mineral oil). The mixture was stirred at this temperature for 30 minutes before the addition of 4-(4-Bromo-imidazol-1-yl)-2-chloro-pyrimidine (0.64 g, 2.45 mmol). The reaction vessel was sealed and heated under the infuenceof microwave radiation for 7 minutes (120° C., High absorption setting). Upon cooling the mixture was diluted with water (7 ml) and the resultant yellow precipitate removed by filtration and purified by flash chromatography (SiO2) (4:1—Hexanes:EtOAc) to give the title compound as a white solid in analytically (0.76 g, 38.6%) pure form. m/z (LC-MSW, ESP):310.3 [M+H]+, R/T=3.26 mins.
Quantity
0.256 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H-].[Na+].[Br:9][C:10]1[N:11]=[CH:12][N:13]([C:15]2[CH:20]=[CH:19][N:18]=[C:17](Cl)[N:16]=2)[CH:14]=1>CN(C=O)C>[Br:9][C:10]1[N:11]=[CH:12][N:13]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)[N:16]=2)[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.256 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.64 g
Type
reactant
Smiles
BrC=1N=CN(C1)C1=NC(=NC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated under the infuenceof microwave radiation for 7 minutes
Duration
7 min
CUSTOM
Type
CUSTOM
Details
(120° C., High absorption setting)
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the mixture
ADDITION
Type
ADDITION
Details
was diluted with water (7 ml)
CUSTOM
Type
CUSTOM
Details
the resultant yellow precipitate removed by filtration
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2) (4:1—Hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CN(C1)C1=NC(=NC=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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